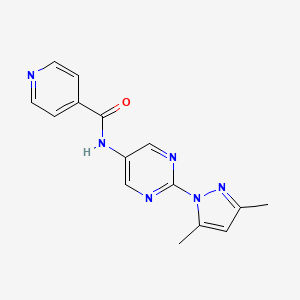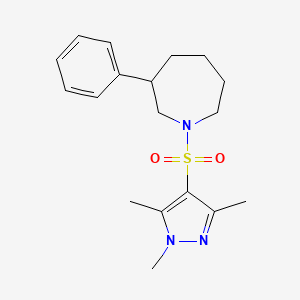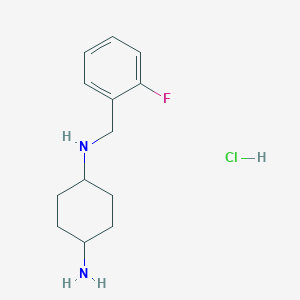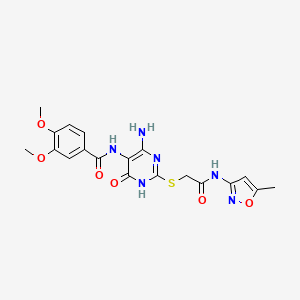![molecular formula C26H20FN3O2 B2964128 3-(3,4-dimethylphenyl)-5-(4-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline CAS No. 866349-49-7](/img/structure/B2964128.png)
3-(3,4-dimethylphenyl)-5-(4-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound involves several steps, including the construction of the pyrazoloquinoline core and subsequent functionalization. Researchers have explored various synthetic routes, such as multicomponent reactions , cyclization , and palladium-catalyzed cross-coupling strategies. Detailed synthetic protocols can be found in relevant literature .
Wissenschaftliche Forschungsanwendungen
Heterocyclic Chemistry and Quinoline Derivatives
Quinoline and its derivatives, including quinoxalines, are heterocyclic compounds featuring a fusion of benzene and pyrazine rings. These compounds are known for their diverse applications in dyes, pharmaceuticals, and antibiotics. Quinoxaline derivatives, in particular, are synthesized through the condensation of ortho-diamines with 1,2-diketones, leading to compounds with potential antitumoral properties and applications as catalysts' ligands (Pareek & Kishor, 2015).
Optoelectronic Materials
Quinazolines and pyrimidines, closely related to quinolines, have been explored for their utility in creating novel optoelectronic materials. These compounds are integral to the development of luminescent molecules, chelate compounds, and electroluminescent materials. Their incorporation into π-extended conjugated systems enhances the performance of organic light-emitting diodes (OLEDs), including white OLEDs and red phosphorescent OLEDs, and their potential use in nonlinear optical materials and colorimetric pH sensors (Lipunova et al., 2018).
Corrosion Inhibition
Quinoline derivatives have shown significant effectiveness as anticorrosive materials. Their high electron density and ability to form stable chelating complexes with metallic surfaces through coordination bonding make them valuable in protecting metals from corrosion. This property is particularly relevant in industrial applications where metal longevity is critical (Verma, Quraishi, & Ebenso, 2020).
Biomedical Applications
The modification of quinoxaline structures opens up a wide variety of biomedical applications, including antimicrobial activities and the treatment of chronic and metabolic diseases. The versatility of quinoxaline derivatives in medical research underscores their potential in developing new therapeutic agents (Pereira et al., 2015).
Eigenschaften
IUPAC Name |
5-(3,4-dimethylphenyl)-8-[(4-fluorophenyl)methyl]-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2,4,6,9,11(15)-hexaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20FN3O2/c1-15-3-6-18(9-16(15)2)25-21-13-30(12-17-4-7-19(27)8-5-17)22-11-24-23(31-14-32-24)10-20(22)26(21)29-28-25/h3-11,13H,12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDZKASDJEOLLKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C3C2=CN(C4=CC5=C(C=C43)OCO5)CC6=CC=C(C=C6)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-dimethylphenyl)-5-(4-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5-Phenyl-1,2-oxazol-3-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2964045.png)
![(3E)-3-{[(4-ethylphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2964047.png)
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B2964048.png)
![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-ethylphenyl)acetamide](/img/structure/B2964053.png)


![1-(1-Methyl-5,7-dihydro-4H-pyrrolo[2,3-c]pyridin-6-yl)prop-2-en-1-one](/img/structure/B2964058.png)
![(5E)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-3,4,7,8-tetrahydro-2H-azocine-6-carboxylic acid](/img/structure/B2964059.png)
![(E)-3-(4-tert-butylanilino)-1-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]prop-2-en-1-one](/img/structure/B2964061.png)

![1-(4-Bromophenyl)-2-[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenoxy]ethanone](/img/structure/B2964064.png)
![5-((3,5-Dimethylpiperidin-1-yl)(4-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2964065.png)

